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Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1306592 Get Quote

An In-depth Technical Guide to 2,3-Dichloro-6-
fluorobenzaldehyde
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 2,3-Dichloro-6-fluorobenzaldehyde (CAS No. 95399-95-4), a halogenated

aromatic aldehyde of interest to researchers, scientists, and professionals in drug development

and fine chemical synthesis. Due to the limited availability of published experimental data for

this specific isomer, this guide combines available information with predicted spectroscopic

data to offer a valuable resource.

Molecular Structure and Properties
2,3-Dichloro-6-fluorobenzaldehyde possesses a benzene ring substituted with two chlorine

atoms, one fluorine atom, and a formyl (-CHO) group. Its molecular formula is C₇H₃Cl₂FO.[1]

The strategic placement of these functional groups significantly influences the molecule's

chemical reactivity and physical properties.

Molecular Formula: C₇H₃Cl₂FO CAS Number: 95399-95-4[1]

Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dichloro-6-fluorobenzaldehyde is

presented in Table 1.
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Property Value Reference

Molecular Weight 193.00 g/mol [1]

Appearance
White to off-white crystalline

solid
Predicted

Melting Point 56-60 °C

Boiling Point Not available

Solubility Slightly soluble in water

Purity Typically available at ≥98% [1]

Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for 2,3-Dichloro-6-fluorobenzaldehyde is not widely

available in the reviewed literature. Therefore, the following tables present predicted ¹H NMR,

¹³C NMR, and key IR absorption bands, which are crucial for the structural elucidation and

quality control of this compound. These predictions are based on established principles of

spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2,3-Dichloro-6-fluorobenzaldehyde in CDCl₃ would be

expected to show signals for the aldehydic proton and the two aromatic protons.

Chemical Shift (δ, ppm) Multiplicity Assignment

~10.3 Singlet (s) Aldehydic proton (-CHO)

~7.5-7.7 Multiplet (m) Aromatic protons

Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in CDCl₃ would provide information about the carbon

framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~185 C=O (Aldehyde)

~160 (d, J ≈ 250 Hz) C-F

~135-140 C-Cl

~120-130 Aromatic C-H and C-Cl

Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

~1700-1720 C=O stretch (Aldehyde)

~2820, ~2720 C-H stretch (Aldehyde)

~1580-1600 C=C stretch (Aromatic)

~1200-1250 C-F stretch

~750-850 C-Cl stretch

Synthesis and Experimental Protocols
A potential synthetic route to 2,3-Dichloro-6-fluorobenzaldehyde involves the formylation of

1,2-dichloro-4-fluorobenzene. While a detailed, peer-reviewed experimental protocol for this

specific transformation is not readily available, a general procedure based on established

formylation reactions is outlined below.

Synthesis of 2,3-Dichloro-6-fluorobenzaldehyde from
1,2-Dichloro-4-fluorobenzene
Reaction Principle: This method would likely involve an ortho-lithiation of 1,2-dichloro-4-

fluorobenzene followed by quenching with an electrophilic formylating agent, such as N,N-

dimethylformamide (DMF). The regioselectivity of the lithiation would be directed by the fluorine

atom.
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Experimental Protocol (General Procedure):

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of

1,2-dichloro-4-fluorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

under a nitrogen atmosphere.

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry

ice/acetone bath. A solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, is

added dropwise via the dropping funnel while maintaining the low temperature. The reaction

mixture is stirred for a specified period to ensure complete lithiation.

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction

mixture at -78 °C. The reaction is allowed to stir at this temperature for a period before being

gradually warmed to room temperature.

Workup: The reaction is quenched by the addition of a saturated aqueous solution of

ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,3-
Dichloro-6-fluorobenzaldehyde.

Logical Workflow for Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis, purification, and

characterization of a chemical compound like 2,3-Dichloro-6-fluorobenzaldehyde.
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Caption: General workflow for the synthesis and analysis of 2,3-Dichloro-6-
fluorobenzaldehyde.

Applications in Drug Development and Organic
Synthesis
Halogenated benzaldehydes are valuable building blocks in medicinal chemistry and organic

synthesis. The presence of multiple halogen substituents and an aldehyde functional group in

2,3-Dichloro-6-fluorobenzaldehyde offers several potential applications:

Scaffold for Heterocyclic Synthesis: The aldehyde group can participate in various

condensation and cyclization reactions to form a wide range of heterocyclic compounds,

which are prevalent in many drug molecules.

Intermediate for Active Pharmaceutical Ingredients (APIs): The specific substitution pattern

may be a key structural motif in the synthesis of novel APIs. The chlorine and fluorine atoms

can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Cross-Coupling Reactions: The C-Cl bonds can potentially participate in various palladium-

catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to the

aromatic ring.

The logical relationship for its potential use in drug discovery is outlined in the diagram below.
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Caption: Potential role of 2,3-Dichloro-6-fluorobenzaldehyde in a drug discovery workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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